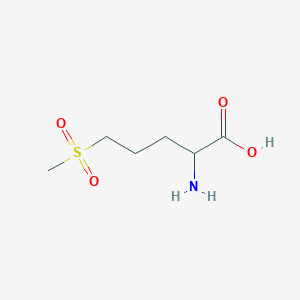![molecular formula C11H9N3O B13526109 7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
7-methoxy-1H-pyrazolo[3,4-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a methoxy group attached at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization can yield the desired pyrazoloquinoline structure . Another method involves the use of multicomponent reactions, where aromatic amines, aldehydes, and pyrazolones are heated together in a suitable solvent like ethylene glycol .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of fluorescent sensors and materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of 7-methoxy-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]quinoline: Lacks the methoxy group at the 7th position.
7-Hydroxy-1H-pyrazolo[3,4-b]quinoline: Has a hydroxy group instead of a methoxy group at the 7th position.
7-Chloro-1H-pyrazolo[3,4-b]quinoline: Contains a chloro group at the 7th position.
Uniqueness: The presence of the methoxy group at the 7th position in 7-methoxy-1H-pyrazolo[3,4-b]quinoline imparts unique chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C11H9N3O |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
7-methoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-2-7-4-8-6-12-14-11(8)13-10(7)5-9/h2-6H,1H3,(H,12,13,14) |
InChI-Schlüssel |
WDUMMJFMODWCPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
